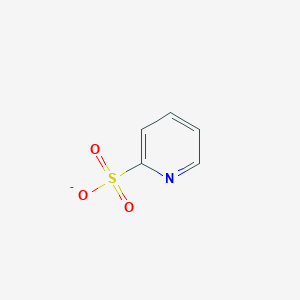

Pyridine-2-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H4NO3S- |

|---|---|

Molecular Weight |

158.16g/mol |

IUPAC Name |

pyridine-2-sulfonate |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9)/p-1 |

InChI Key |

KZVLNAGYSAKYMG-UHFFFAOYSA-M |

SMILES |

C1=CC=NC(=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic routes for obtaining pyridine-2-sulfonate, a crucial building block in pharmaceutical and materials science. Direct C-H functionalization of pyridine at the C2-position for sulfonation is challenging due to the electron-deficient nature of the pyridine ring. Therefore, this document focuses on established multi-step synthetic pathways commencing from readily available pyridine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction: The Challenge of Direct C2-Sulfonylation

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of a sulfonate group, particularly at the 2-position, can significantly modulate a molecule's physicochemical properties, including solubility, acidity, and biological activity. However, the direct electrophilic sulfonation of pyridine is notoriously difficult and regioselective control is a major hurdle. The nitrogen atom deactivates the ring towards electrophilic attack, and when reactions are forced under harsh conditions (e.g., fuming sulfuric acid at high temperatures), sulfonation predominantly occurs at the 3-position.

Consequently, indirect, multi-step strategies are employed for the synthesis of pyridine-2-sulfonic acid and its derivatives. These methods typically involve the use of pre-functionalized pyridines, such as 2-mercaptopyridine or its disulfide analogue, which allow for the facile introduction of the sulfur moiety that is subsequently oxidized to the desired sulfonic acid or its corresponding sulfonyl chloride.

Key Synthetic Pathways

The most common and reliable syntheses of this compound derivatives proceed through the key intermediate, pyridine-2-sulfonyl chloride. This intermediate can be subsequently hydrolyzed to pyridine-2-sulfonic acid or used to form various sulfonamides and sulfonate esters. The primary routes to pyridine-2-sulfonyl chloride start from 2-mercaptopyridine or 2,2'-dipyridyl disulfide.

Caption: Synthetic pathways to Pyridine-2-sulfonic Acid.

Route 1: Oxidation of 2-Mercaptopyridine

This is one of the most direct and highest-yielding methods. 2-Mercaptopyridine is oxidized in the presence of a chlorine source to directly afford pyridine-2-sulfonyl chloride.

Route 2: From 2,2'-Dipyridyl Disulfide

2,2'-Dipyridyl disulfide, which can be formed by the oxidation of 2-mercaptopyridine[1], serves as an alternative starting material. Treatment with elemental chlorine or bromine generates the corresponding 2-pyridinesulfenyl halide, which is a precursor to the sulfonyl chloride[2][3].

Route 3: From Sodium Pyridine-2-sulfinate

Sodium pyridine-2-sulfinate can be converted to pyridine-2-sulfonyl chloride through reaction with a chlorinating agent like N-chlorosuccinimide (NCS)[2]. The resulting sulfonyl chloride solution is often used immediately in subsequent reactions.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations described above.

Protocol 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine

This protocol is adapted from the Open Reaction Database and provides a robust method for synthesizing the key sulfonyl chloride intermediate[4].

Caption: Experimental workflow for Pyridine-2-sulfonyl Chloride synthesis.

Procedure:

-

2-Mercaptopyridine (126 mg, 1 mmol) is dissolved in 5 mL of concentrated sulfuric acid to form a yellow solution.

-

The solution is cooled to approximately -15°C using a sodium chloride/ice bath.

-

Aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) is added slowly, with vigorous stirring, ensuring the internal temperature of the reaction mixture is maintained below 10°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour.

-

10 mL of water is added to the mixture.

-

The product is extracted with methylene chloride (3 x 20 mL).

-

The combined organic phases are washed with water, dried with anhydrous magnesium sulfate, and then concentrated in vacuo.

-

This procedure yields pyridine-2-sulfonyl chloride as a yellowish viscous liquid[4].

Protocol 2: Hydrolysis of Pyridine-2-sulfonyl Chloride to Pyridine-2-sulfonic Acid

Pyridine-2-sulfonyl chloride is susceptible to hydrolysis. While a specific, high-yield preparative protocol for this step is not detailed in the reviewed literature, the general procedure involves the careful addition of the sulfonyl chloride to water, often followed by gentle heating to ensure complete reaction. The resulting aqueous solution of hydrochloric acid and pyridine-2-sulfonic acid can then be concentrated. Purification typically involves recrystallization. Given the hygroscopic and reactive nature of the sulfonyl chloride, this step is often performed without isolating the intermediate, by quenching the reaction mixture in which the sulfonyl chloride was formed directly with water.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine [4]

| Reagent/Product | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Role | Yield |

|---|---|---|---|---|---|

| 2-Mercaptopyridine | 111.16 | 126 | 1 | Starting Material | - |

| Sodium Hypochlorite | 74.44 | - | 15-20 | Oxidant | - |

| Pyridine-2-sulfonyl Chloride | 177.61 | 145 | 0.82 | Product | 72% |

-

Reaction Conditions: -15°C to 10°C for addition, then 0°C for 1 hour.

-

Solvents: Concentrated H₂SO₄, Methylene Chloride, Water.

-

Product Characterization (¹H NMR, CDCl₃): δ 7.684-7.729 (m, 1H), 8.043-8.143 (m, 2H), 8.84 (d, J=4.10 Hz, 1H)[4].

Table 2: Synthesis of Pyridine-2-sulfonyl Chloride from Sodium Pyridine-2-sulfinate [2]

| Reagent/Product | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Role |

|---|---|---|---|---|

| Sodium Pyridine-2-sulfinate | 165.14 | 48.4 | 0.291 | Starting Material |

| N-chlorosuccinimide (NCS) | 133.49 | 38.9 | 0.291 | Chlorinating Agent |

| Pyridine-2-sulfonyl Chloride | 177.61 | - | 0.291 (theor.) | Product (in situ) |

-

Reaction Conditions: Ambient temperature for 1 hour.

-

Solvent: Dichloromethane.

-

Note: The crude sulfonyl chloride solution was used directly in a subsequent sulfonamide formation, with a final product yield of 12% over two steps[2]. The yield of the sulfonyl chloride itself was not reported.

Physicochemical Properties

Table 3: Properties of Pyridine-2-sulfonic Acid

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 15103-48-7 | [5][6] |

| Molecular Formula | C₅H₅NO₃S | [5][7] |

| Molecular Weight | 159.16 g/mol | [5][7] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 244-249 °C | [5][6] |

| Solubility | Soluble in water, alcohols |[8] |

Conclusion

The synthesis of this compound from pyridine is best achieved through multi-step pathways that circumvent the challenges of direct C-H sulfonation. The oxidative chlorination of 2-mercaptopyridine presents a reliable and well-documented method for producing the versatile intermediate, pyridine-2-sulfonyl chloride, in good yield. Subsequent hydrolysis provides access to pyridine-2-sulfonic acid. The protocols and data compiled in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce and utilize these valuable pyridine derivatives.

References

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 2. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [amp.chemicalbook.com]

- 4. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]

- 5. 2-Pyridinesulfonic acid 97 15103-48-7 [sigmaaldrich.com]

- 6. 2-Pyridinesulfonic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

Pyridine-2-sulfonic acid physical properties

An In-depth Technical Guide to the Physical Properties of Pyridine-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of pyridine-2-sulfonic acid. The information is compiled from various sources to assist researchers and professionals in its application in chemical synthesis, pharmaceutical development, and other scientific endeavors.

Chemical Identity

-

IUPAC Name: Pyridine-2-sulfonic acid

-

Canonical SMILES: C1=CC=NC(=C1)S(=O)(=O)O[1]

Physical Properties

Pyridine-2-sulfonic acid is a white to light yellow crystalline solid at room temperature.[1][2][6][7] The quantitative physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow/brown crystalline powder/solid. | [1][6][7] |

| Melting Point | 210-252 °C (Reported values vary, e.g., 210-212°C, 244-249°C, 252°C). | [1][3][6] |

| pKa | -2.92 ± 0.18 (Predicted). | [1][6][7] |

| Solubility | Soluble in water, polar solvents like alcohols, and phenolic solvents. Also reported to be soluble in chloroform, dichloromethane, and ethyl acetate. | [1][6][7][8] |

| Density | 1.509 ± 0.06 g/cm³ (Predicted). | [6][7] |

Acid-Base Properties

Sulfonic acids are known to be strong acids, often comparable in strength to sulfuric acid.[9][10] The predicted pKa of pyridine-2-sulfonic acid is -2.92, which indicates it is a very strong acid.[1][6][7] In aqueous solutions, it will readily dissociate to form a pyridinium sulfonate zwitterion and a hydronium ion.

Caption: Dissociation equilibrium of Pyridine-2-Sulfonic Acid in water.

Spectral Data

Detailed spectral data for pyridine-2-sulfonic acid, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available in various chemical databases. This data is crucial for structural elucidation and purity assessment. For instance, FT-IR and FT-Raman spectra have been recorded and analyzed for the related pyridine-3-sulfonic acid, with assignments for the key vibrational modes such as C-S stretching and SO2 deformations.[11][12]

Experimental Protocols

Synthesis and Purification

A general method for the preparation of arylsulfonic acids involves the sulfonation of the corresponding aromatic compound.[9][13] For pyridine-2-sulfonic acid, this can be achieved by the reaction of pyridine with concentrated sulfuric acid.[7] The resulting product is typically a solid that can be purified by recrystallization from a suitable solvent.

Melting Point Determination

The melting point is a key indicator of purity. It is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting range usually indicates a high degree of purity.

Solubility Assessment

Solubility can be determined qualitatively by adding a small amount of the solute (pyridine-2-sulfonic acid) to a known volume of the solvent at a specific temperature and observing its dissolution. For quantitative determination, the equilibrium solubility method is often employed. This involves saturating the solvent with the solute, allowing the solution to reach equilibrium, and then determining the concentration of the dissolved solute using a technique like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Several methods can be used for its determination:[14][15]

-

Potentiometric Titration: This involves titrating a solution of the acid with a strong base of known concentration. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the midpoint of the titration curve.

-

Spectrophotometry (UV-Vis): This method is suitable if the acidic and basic forms of the compound have different UV-Vis absorption spectra. The absorbance of the solution is measured at various pH values, and the pKa is calculated from the change in absorbance.

-

NMR Spectroscopy: Changes in the chemical shifts of specific protons in the molecule upon deprotonation can be monitored by 1H NMR spectroscopy at different pH values. This data can then be used to calculate the pKa.[14]

Caption: General workflow for the characterization of Pyridine-2-Sulfonic Acid.

Applications

Pyridine-2-sulfonic acid serves as a versatile reagent and building block in organic synthesis.[1] It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] For example, it is a by-product during the synthesis of 2-Pyridinesulfonyl Chloride, which is used to prepare piperidine derivatives that act as tachykinin receptor antagonists.[2][6]

References

- 1. Page loading... [guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pyridine-2-sulfonic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. 2-Pyridinesulfonic acid 97 15103-48-7 [sigmaaldrich.com]

- 6. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [amp.chemicalbook.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. asianpubs.org [asianpubs.org]

- 12. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of Pyridine-2-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and spectroscopic characterization of pyridine-2-sulfonate. The information presented is intended to support research and development activities in fields such as medicinal chemistry, materials science, and coordination chemistry, where this heterocyclic compound plays a significant role.

Chemical Structure and Bonding

This compound, with the chemical formula C₅H₅NO₃S, is an organic compound consisting of a pyridine ring substituted at the 2-position with a sulfonic acid group. In the solid state and in aqueous solution, it predominantly exists as a zwitterion, where the acidic proton from the sulfonic acid group is transferred to the basic nitrogen atom of the pyridine ring, forming a pyridinium-2-sulfonate inner salt. This zwitterionic nature significantly influences its physical and chemical properties, including its high melting point (244-249 °C) and solubility in polar solvents.

The bonding within the pyridinium ring is aromatic, characterized by delocalized π-electrons across the carbon and nitrogen atoms. The sulfonate group features a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom and the pyridine ring. The negative charge is delocalized across the three oxygen atoms of the sulfonate group.

Molecular Geometry

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The key bond lengths and angles are summarized in the table below. These experimental values provide a detailed insight into the spatial arrangement of the atoms and the nature of the chemical bonds.

Table 1: Selected Bond Lengths and Angles for Pyridinium-2-sulfonate

| Bond | Length (Å) | Angle | Angle (°) |

| S1-O1 | 1.455 | O1-S1-O2 | 113.5 |

| S1-O2 | 1.459 | O1-S1-O3 | 112.9 |

| S1-O3 | 1.461 | O2-S1-O3 | 112.1 |

| S1-C2 | 1.785 | O1-S1-C2 | 106.8 |

| N1-C2 | 1.345 | O2-S1-C2 | 106.5 |

| N1-C6 | 1.342 | O3-S1-C2 | 104.1 |

| C2-C3 | 1.389 | C6-N1-C2 | 122.5 |

| C3-C4 | 1.378 | N1-C2-C3 | 118.2 |

| C4-C5 | 1.381 | N1-C2-S1 | 117.9 |

| C5-C6 | 1.380 | C3-C2-S1 | 123.9 |

| N1-H1 | 0.88 | C2-C3-C4 | 119.8 |

| C3-C4-C5 | 119.5 | ||

| C4-C5-C6 | 119.2 | ||

| N1-C6-C5 | 120.8 |

Data extracted from the crystallographic information file of a closely related structure and may be considered representative.

Zwitterionic Character and Hydrogen Bonding

The zwitterionic nature of this compound is a key feature of its bonding. The protonation of the pyridine nitrogen and deprotonation of the sulfonic acid group lead to a molecule with formal positive and negative charges. This charge separation gives rise to strong intermolecular electrostatic interactions and hydrogen bonding networks in the solid state. The pyridinium N-H group acts as a hydrogen bond donor, while the sulfonate oxygen atoms act as hydrogen bond acceptors.

Caption: Equilibrium between the neutral and zwitterionic forms of this compound.

Experimental Protocols

Synthesis of Pyridine-2-sulfonic Acid

Pyridine-2-sulfonic acid can be synthesized by the sulfonation of pyridine. A common method involves the reaction of pyridine with fuming sulfuric acid (oleum).

Materials:

-

Pyridine

-

Fuming sulfuric acid (20% SO₃)

-

Concentrated sulfuric acid

-

Barium hydroxide octahydrate

-

Diethyl ether

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place pyridine.

-

Cool the flask in an ice-water bath.

-

Slowly add fuming sulfuric acid dropwise to the pyridine with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, slowly heat the reaction mixture to 220-230 °C and maintain this temperature for 24 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of barium hydroxide until the pH is approximately 7. Barium sulfate will precipitate.

-

Filter off the barium sulfate precipitate and wash it with hot water.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude barium this compound salt.

-

To isolate the free acid, dissolve the barium salt in a minimum amount of hot water and add a stoichiometric amount of concentrated sulfuric acid.

-

Barium sulfate will precipitate. Filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to yield pyridine-2-sulfonic acid as a white solid.

-

The product can be further purified by recrystallization from water or a water-ethanol mixture.

Caption: Workflow for the synthesis of pyridine-2-sulfonic acid.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized pyridine-2-sulfonic acid.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 25 °C.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-10 ppm.

-

-

Expected Chemical Shifts (in D₂O, approximate): The protons on the pyridine ring will appear as multiplets in the aromatic region (typically between 7.5 and 9.0 ppm). The exact shifts and coupling patterns will depend on the specific substitution.

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 25 °C.

-

Parameters:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-180 ppm.

-

-

Expected Chemical Shifts (in D₂O, approximate): The carbon atoms of the pyridine ring will appear in the aromatic region (typically between 120 and 150 ppm). The carbon attached to the sulfonate group will be significantly deshielded.

FTIR and Raman spectroscopy are valuable for identifying the functional groups present in this compound.

Sample Preparation:

-

FTIR (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

FTIR (ATR): Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.

-

Raman: Place a small amount of the solid sample in a glass capillary or on a microscope slide.

FTIR Spectroscopy Protocol:

-

Instrument: FTIR spectrometer.

-

Mode: Transmission (for KBr pellet) or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected Vibrational Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~3000-2500 cm⁻¹ (broad): N⁺-H stretching of the pyridinium ion.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

~1250-1150 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate group.

-

~700-600 cm⁻¹: C-S stretching.

-

Raman Spectroscopy Protocol:

-

Instrument: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Spectral Range: 4000-100 cm⁻¹.

-

Laser Power: Optimized to avoid sample degradation.

-

Acquisition Time: Dependent on signal intensity.

-

Expected Vibrational Bands: Raman spectroscopy will provide complementary information to the FTIR spectrum, particularly for the symmetric vibrations of the sulfonate group and the ring breathing modes of the pyridine ring.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development often stems from its ability to act as a ligand for metal ions or to interact with biological targets through hydrogen bonding and electrostatic interactions. Understanding these interactions is crucial for designing new therapeutic agents.

Caption: A generalized pathway showing the role of this compound in forming metal complexes that can interact with biological targets.

This guide provides a foundational understanding of the chemical structure and bonding of this compound, along with detailed experimental protocols for its synthesis and characterization. This information is intended to be a valuable resource for scientists and researchers working with this versatile compound.

Spectroscopic Profile of Pyridine-2-sulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyridine-2-sulfonate, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 8.0 - 8.2 | d | ~7.5 |

| H-4 | 7.8 - 8.0 | t | ~7.7 |

| H-5 | 7.4 - 7.6 | t | ~6.5 |

| H-6 | 8.5 - 8.7 | d | ~4.5 |

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 155 - 158 |

| C-3 | 125 - 128 |

| C-4 | 138 - 141 |

| C-5 | 123 - 126 |

| C-6 | 148 - 151 |

Note: Predicted values based on analogous pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyridine ring and the sulfonate group. A study on the related compound, silver this compound, provides insight into the vibrational modes of the this compound ligand.[1] For comparison, the vibrational spectra of the isomeric pyridine-3-sulfonic acid have been studied in detail, showing characteristic bands for the pyridine ring and sulfonic acid group.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 - 1150 | Strong | Asymmetric SO₃ stretching |

| ~1080 - 1030 | Strong | Symmetric SO₃ stretching |

| ~780 - 740 | Strong | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular weight of Pyridine-2-sulfonic acid is 159.16 g/mol .

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 159 | [M]⁺ (Molecular Ion) |

| 80 | [C₅H₄N]⁺ (Loss of SO₃H) |

| 79 | [C₅H₅N]⁺ (Pyridine) |

Note: Fragmentation is predicted based on the general behavior of aromatic sulfonic acids.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for NMR, IR, and MS analysis of this compound.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of substituted pyridines involves dissolving the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the spectrum on a high-resolution NMR spectrometer.

Caption: Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopy

For solid samples like this compound, the KBr pellet method is a common technique for obtaining an IR spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like this compound.

References

Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonate, a sulfur-containing heterocyclic organic compound, and its derivatives are of significant interest in various fields, including pharmaceutical and materials science. Understanding the stability and degradation pathways of this molecule is crucial for assessing its environmental fate, determining its suitability for various applications, and developing robust analytical methods. This technical guide provides a comprehensive overview of the known and inferred stability and degradation characteristics of this compound, drawing upon available data for the compound and its structural analogs. Due to a notable lack of direct studies on this compound, some information presented herein is extrapolated from research on pyridine, pyridine-3-sulfonic acid, and other arylsulfonates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of pyridine-2-sulfonic acid is essential for any stability assessment.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₃S | [1][2] |

| Molecular Weight | 159.16 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 244-249 °C | [1][3] |

| Water Solubility | Soluble | [1][2] |

| pKa | -2.92 ± 0.18 (Predicted) | [1] |

Chemical Stability and Reactivity

Safety Data Sheets for pyridine-2-sulfonic acid indicate that there is no data available on its chemical stability, reactivity under specific conditions, or hazardous decomposition products.[4] However, based on general chemical principles and the reactivity of related compounds, several inferences can be made.

The pyridine ring is generally stable to oxidation under normal conditions.[5] The sulfonate group is also relatively stable and resistant to hydrolysis. However, the presence of the electron-withdrawing sulfonate group on the pyridine ring can influence its reactivity. 2-Sulfonyl pyridines are known to be reactive towards nucleophiles, such as thiols, via nucleophilic aromatic substitution (SNAr).[6] This suggests that this compound could potentially react with strong nucleophiles under certain conditions, leading to the displacement of the sulfonate group.

Inferred Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, plausible routes can be proposed based on the known degradation of pyridine and other sulfonated aromatic compounds. These pathways can be broadly categorized into microbial degradation and abiotic degradation (e.g., photodegradation).

Microbial Degradation

Microbial degradation is a key process for the breakdown of many organic compounds in the environment. Bacteria have been shown to degrade pyridine and its derivatives through various metabolic pathways.[7][8][9] A common initial step in the aerobic degradation of pyridine involves hydroxylation of the ring, followed by ring cleavage.[9] For sulfonated aromatics, the initial attack often involves the enzymatic cleavage of the carbon-sulfur bond, releasing sulfite.

A plausible microbial degradation pathway for this compound could initiate with a desulfonation step, yielding 2-hydroxypyridine. This intermediate could then be further metabolized through ring cleavage pathways similar to those observed for pyridine.

Caption: Plausible microbial degradation pathway of this compound.

Abiotic Degradation: Photodegradation

Photodegradation is another important environmental fate process. Studies on the photodegradation of pyridine have shown that it can be mineralized using photocatalysts like ZnO under UV or solar irradiation.[10][11] The degradation process is often pH-dependent, with acidic conditions sometimes favoring the reaction.[10] The mechanism involves the generation of highly reactive species such as hydroxyl radicals, which attack the pyridine ring.

For this compound, photodegradation could proceed via two main routes: attack on the pyridine ring or cleavage of the C-S bond. The generation of sulfate radicals from persulfate has been shown to be effective in degrading substituted pyridines.[12]

Caption: General scheme for the photodegradation of this compound.

Experimental Protocols

Stability Testing

A general workflow for assessing the chemical stability of this compound under various conditions (e.g., pH, temperature, light) is outlined below.

Caption: Workflow for assessing the chemical stability of this compound.

Methodology for Stability Study:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol) at a known concentration.

-

pH Stability: Aliquots of the stock solution are added to buffer solutions of varying pH (e.g., pH 2, 7, and 10). The samples are incubated at a constant temperature.

-

Thermal Stability: Samples are prepared in a stable buffer (e.g., pH 7) and incubated at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Photostability: Samples are exposed to a controlled light source that mimics daylight conditions, alongside dark controls wrapped in aluminum foil.

-

Sample Analysis: At specified time intervals, samples are withdrawn and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS), to quantify the remaining this compound and identify any degradation products.

Microbial Degradation Study

To assess the biodegradability of this compound, the following experimental setup can be employed.

Methodology for Microbial Degradation Study:

-

Enrichment of Microorganisms: Soil or activated sludge samples are used as a source of microorganisms. These are enriched in a mineral salts medium containing this compound as the sole carbon and/or nitrogen source.

-

Biodegradation Assay: The enriched microbial culture is incubated with a known concentration of this compound. Control experiments with sterilized cultures are run in parallel.

-

Monitoring Degradation: The concentration of this compound is monitored over time using HPLC. The formation of metabolites can be investigated using LC-MS/MS. The release of sulfate into the medium can also be quantified as an indicator of desulfonation.

Summary of Stability Data for Related Compounds

Due to the lack of specific quantitative data for this compound, the following tables summarize stability information for pyridine and pyridine-3-sulfonic acid, which can provide an indication of the expected behavior of this compound.

Table 1: Microbial Degradation of Pyridine

| Microorganism | Conditions | Degradation Rate/Efficiency | Reference |

| Arthrobacter sp. strain 68b | Aerobic, as sole carbon, nitrogen, and energy source | Complete degradation | [7] |

| Bacillus brevis | Aerobic, immobilized cells | 800 ppm in 40 hours | [11] |

Table 2: Photocatalytic Degradation of Pyridine

| Catalyst | Light Source | Conditions | Degradation Efficiency | Reference |

| Pt-ZnO/Al₂O₃ | UV | pH 4, 160 ppm pyridine, 100 g catalyst | 57.7% removal in 4 hours | [10] |

| ZnO | Solar light | 4 g/L catalyst | Efficient mineralization | [11] |

Table 3: Synthesis Conditions for Pyridinesulfonic Acids (Indicative of Stability Limits)

| Compound | Reagents | Temperature | Notes | Reference |

| Pyridine-3-sulfonic acid | Pyridine, concentrated H₂SO₄ | 300-350 °C | Harsh conditions required for sulfonation | [13][14] |

| Pyridine-3-sulfonic acid N-oxide | 3-Chloropyridine-N-oxide, Na₂SO₃ | 145 °C | High temperature for nucleophilic substitution | [13] |

Conclusion

The stability and degradation of this compound remain a largely unexplored area of research. While direct experimental data is scarce, an understanding of its potential behavior can be inferred from the known chemistry of the pyridine ring, the sulfonate functional group, and studies on analogous compounds. The proposed microbial and abiotic degradation pathways, initiated by either desulfonation or attack on the pyridine ring, provide a framework for future experimental investigations. The experimental protocols outlined in this guide offer a starting point for researchers aiming to fill the existing knowledge gaps regarding the stability and environmental fate of this important chemical entity. Further research is warranted to definitively characterize the degradation products and kinetics under various environmental conditions.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. 2-吡啶磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. espublisher.com [espublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

- 14. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine-2-sulfonate, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this guide presents qualitative solubility information and detailed experimental protocols for its determination. Furthermore, to offer valuable comparative insights, quantitative solubility data for structurally related pyridine derivatives, namely picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid), are included.

Introduction to this compound

Pyridine-2-sulfonic acid is a heterocyclic organic compound with the chemical formula C₅H₅NO₃S.[1] It is a white to light yellow crystalline solid.[2][3] As a derivative of pyridine, it is utilized in organic synthesis as a reagent, intermediate, and catalyst.[1] Its applications extend to the synthesis of various pyridine derivatives and heterocyclic compounds.[1]

Qualitative Solubility of this compound

General literature indicates that pyridine-2-sulfonic acid is soluble in a range of polar solvents. This includes water, alcohols, and phenolic solvents.[1] Some sources also report its solubility in chloroform, dichloromethane, and ethyl acetate.[3][4]

Quantitative Solubility Data of Structurally Related Compounds

To provide a framework for understanding the potential solubility of this compound, this section presents quantitative data for picolinic acid and nicotinic acid in various organic solvents. These compounds share the pyridine ring structure, with a carboxylic acid group at the 2- and 3-positions, respectively, which can serve as a proxy for the sulfonic acid group in terms of polarity and hydrogen bonding potential.

Solubility of Picolinic Acid (2-Pyridinecarboxylic Acid)

The following table summarizes the mole fraction solubility of picolinic acid in water, ethanol, and acetonitrile at different temperatures.

| Temperature (K) | Mole Fraction (x) in Water | Mole Fraction (x) in Ethanol | Mole Fraction (x) in Acetonitrile |

| 283.15 | 0.089 | 0.012 | 0.003 |

| 288.15 | 0.103 | 0.014 | 0.004 |

| 293.15 | 0.118 | 0.017 | 0.005 |

| 298.15 | 0.135 | 0.020 | 0.006 |

| 303.15 | 0.154 | 0.024 | 0.007 |

| 308.15 | 0.176 | 0.029 | 0.009 |

| 313.15 | 0.200 | 0.034 | 0.011 |

Data extracted from a study on the solubility and crystallization of picolinic acid.[5]

Solubility of Nicotinic Acid (3-Pyridinecarboxylic Acid)

The table below presents the mole fraction solubility of nicotinic acid in various organic solvents at different temperatures.

| Temperature (K) | Mole Fraction (x) in Water | Mole Fraction (x) in Ethanol | Mole Fraction (x) in Acetone | Mole Fraction (x) in Acetonitrile | Mole Fraction (x) in Dimethyl Sulfoxide (DMSO) |

| 283 | 0.0028 | 0.0045 | 0.0012 | 0.0004 | 0.045 |

| 293 | 0.0039 | 0.0067 | 0.0019 | 0.0006 | 0.062 |

| 303 | 0.0055 | 0.0098 | 0.0030 | 0.0010 | 0.085 |

| 313 | 0.0078 | 0.0141 | 0.0046 | 0.0015 | 0.116 |

| 323 | 0.0110 | 0.0203 | 0.0070 | 0.0024 | 0.158 |

| 333 | 0.0155 | 0.0290 | 0.0105 | 0.0038 | 0.215 |

Data derived from a study on the solubility of nicotinic acid in various solvents.[6]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a widely used and accurate method for determining the equilibrium solubility of a solid in a liquid.[7]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., ethanol, acetonitrile, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7][8]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved.[8]

-

Calculation:

-

Mass of dissolved this compound: (Weight of container + residue) - (Weight of empty container)

-

Mass of solvent: (Weight of container + solution) - (Weight of container + residue)

-

Solubility: (Mass of dissolved this compound / Mass of solvent) * 100 (expressed as g/100g of solvent)

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains scarce in publicly available literature, this guide provides a solid foundation for researchers. The qualitative information, coupled with detailed experimental protocols and comparative data from structurally similar compounds, offers a practical framework for determining and understanding the solubility characteristics of this compound. The provided experimental workflows can be readily adapted to generate precise and reliable solubility data, which is crucial for applications in drug development, chemical synthesis, and other scientific disciplines.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [chemicalbook.com]

- 4. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmajournal.net [pharmajournal.net]

Quantum chemical calculations for Pyridine-2-sulfonate

An In-depth Technical Guide to Quantum Chemical Calculations for Pyridine-2-sulfonate

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic compound featuring a pyridine ring functionalized with a sulfonate group, is of significant interest in coordination chemistry and pharmaceutical sciences. Understanding its molecular structure, stability, and reactivity is crucial for its application. This technical guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic and structural properties of this compound. It provides a comprehensive overview of the computational protocols, presents key data in a structured format, and visualizes the theoretical workflow and electronic concepts.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development, offering profound insights into molecular properties at the electronic level.[1][2] For molecules like this compound, these computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic characteristics that govern its behavior. Density Functional Theory (DFT) stands out as a widely used method due to its favorable balance of computational cost and accuracy for many-body systems.[2][3] This guide outlines the theoretical framework for studying this compound, providing researchers with the necessary protocols and expected results from such an analysis.

Computational Methodology and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The following protocol is a robust and widely accepted approach for molecules of this nature.

Geometry Optimization

The initial and most critical step is the geometry optimization of the this compound anion. This process identifies the molecule's lowest energy conformation.[3][4][5]

-

Method: Density Functional Theory (DFT) is employed.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable results for organic molecules.[4][5][6][7]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice.[8] This set provides a good description of electron distribution, including polarization functions (d,p) for heavy and hydrogen atoms, and diffuse functions (++) to accurately model the anionic sulfonate group.

Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[4]

-

Prediction of Spectroscopic Data: The calculation yields harmonic vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[8][9]

Electronic Property Calculations

To understand the chemical reactivity and electronic nature of this compound, several analyses are conducted on the optimized geometry:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[10][11] A smaller gap generally implies higher reactivity.[10]

-

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and the nature of chemical bonds.[4]

Data Presentation and Analysis

The following tables summarize the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometric Parameters

The geometry optimization reveals the key structural features of the molecule. The pyridine ring is expected to be largely planar, with the sulfonate group positioned on the adjacent carbon atom.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Type | Value (Calculated) |

| C-S | Bond Length | ~1.80 Å |

| S-O | Bond Length | ~1.50 Å |

| C-N | Bond Length | ~1.34 Å |

| C-C (ring) | Bond Length | ~1.39 - 1.40 Å |

| O-S-O | Bond Angle | ~118° |

| C-S-O | Bond Angle | ~105° |

| C-C-S | Bond Angle | ~119° |

| O-S-C-C | Dihedral Angle | Variable (Defines sulfonate orientation) |

Vibrational Frequencies

Vibrational analysis provides a theoretical spectrum that corresponds to specific molecular motions.

Table 2: Major Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100 - 3000 | C-H stretch | Aromatic C-H stretching |

| ~1610 | C=N stretch | Pyridine ring stretching |

| ~1580 | C=C stretch | Pyridine ring stretching |

| ~1250 | S=O stretch (asymmetric) | Asymmetric SO₃ stretching |

| ~1050 | S=O stretch (symmetric) | Symmetric SO₃ stretching |

| ~780 | C-S stretch | Carbon-Sulfur stretching |

| ~700 | Ring deformation | Out-of-plane ring bending |

Electronic Properties

The electronic properties dictate the molecule's reactivity, polarity, and interaction with other chemical species.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (Calculated) | Significance |

| HOMO Energy | ~ -4.5 eV | Electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Chemical reactivity and kinetic stability[10] |

| Dipole Moment | ~ 5.5 Debye | Overall polarity of the molecule |

Analysis of Electronic Properties: The HOMO is likely localized over the sulfonate group and parts of the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed across the π-system of the pyridine ring, marking the regions for nucleophilic attack. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.[11]

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and theoretical concepts.

Caption: Computational workflow for DFT analysis of this compound.

Caption: Frontier Molecular Orbitals (HOMO-LUMO) energy gap diagram.

Conclusion

Quantum chemical calculations, specifically using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provide a powerful and reliable framework for characterizing this compound. The computational data on its geometry, vibrational modes, and electronic properties are invaluable for predicting its stability, reactivity, and potential interactions in biological and chemical systems. This guide offers a standardized protocol that can be readily adopted by researchers to facilitate further studies and applications of this important molecule.

References

- 1. journals.aps.org [journals.aps.org]

- 2. mdpi.com [mdpi.com]

- 3. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. journals.aps.org [journals.aps.org]

- 6. researchgate.net [researchgate.net]

- 7. iiste.org [iiste.org]

- 8. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. irjweb.com [irjweb.com]

- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

The Reaction of Pyridine-2-Sulfonate with Electrophiles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanisms of pyridine-2-sulfonate and its derivatives with electrophiles. Given the significant deactivation of the pyridine ring by the sulfonate group, this guide also explores the synthesis of pyridine-2-sulfonates and their more prevalent reactions with nucleophiles, offering a comprehensive understanding of their chemical behavior.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes pyridine and its derivatives significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1] Under the acidic conditions often required for EAS reactions such as nitration and sulfonation, the pyridine nitrogen is protonated, forming a pyridinium cation. This further deactivates the ring, making electrophilic attack even more challenging.[2]

Electrophilic attack on the unsubstituted pyridine ring, when it does occur under harsh conditions, preferentially takes place at the 3-position. This is because the cationic intermediates (sigma complexes) formed by attack at the 2- or 4-positions have resonance structures that place a positive charge on the nitrogen atom, which is highly unfavorable. Attack at the 3-position avoids such destabilizing resonance structures.[1][3]

The Influence of the Sulfonate Group on Electrophilic Reactivity

The sulfonate group (-SO₃⁻) and its corresponding acid (-SO₃H) or ester (-SO₃R) forms are powerful electron-withdrawing groups. When attached to the pyridine ring at the 2-position, the sulfonate group further deactivates the ring towards electrophilic attack through a strong negative inductive (-I) and negative mesomeric (-M) effect.

Consequently, This compound is exceptionally unreactive towards electrophilic aromatic substitution . Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally not reported for pyridine-2-sulfonic acid or its simple esters, as the substrate is likely to be unreactive or decompose under the harsh conditions required.[4][5]

Hypothetical Mechanism of Electrophilic Attack

While experimentally challenging, we can hypothesize the mechanism of a potential electrophilic attack on the this compound ring. The strong deactivating nature of the 2-sulfonate group would likely direct an incoming electrophile to the 5-position, which is meta to the sulfonate group and avoids the deactivating influence of the nitrogen atom at the 4-position.

Below is a generalized, hypothetical mechanism for the electrophilic substitution on this compound.

Caption: Hypothetical mechanism for electrophilic attack on this compound.

Synthesis of Pyridine-2-Sulfonates

The primary route to pyridine-2-sulfonates involves the synthesis and subsequent reaction of pyridine-2-sulfonyl chloride.

Synthesis of Pyridine-2-sulfonyl Chloride

Pyridine-2-sulfonyl chloride can be prepared from 2-mercaptopyridine through oxidation.

Caption: Synthesis of Pyridine-2-sulfonyl chloride.

Experimental Protocol: Synthesis of Pyridine-2-sulfonyl chloride

-

Dissolve 2-Mercaptopyridine (1 mmol) in 5 mL of concentrated sulfuric acid, and cool the solution to approximately -15°C using a salt/ice bath.

-

Slowly add aqueous sodium hypochlorite solution (10-15%, 15-20 mmol) while vigorously stirring, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

-

Quench the reaction by adding 10 mL of water.

-

Extract the product with methylene chloride (3 x 20 mL).

-

Combine the organic phases, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.

| Reactant | Moles (mmol) | Volume/Weight |

| 2-Mercaptopyridine | 1 | 126 mg |

| Conc. Sulfuric Acid | - | 5 mL |

| Sodium Hypochlorite | 15-20 | 11 mL (10-15%) |

| Product | Yield (%) | - |

| Pyridine-2-sulfonyl chloride | ~72% | ~145 mg |

Synthesis of this compound Esters

This compound esters are typically synthesized by reacting pyridine-2-sulfonyl chloride with an alcohol in the presence of a base.

Caption: General synthesis of this compound esters.

Reaction of 2-Sulfonyl Pyridines with Nucleophiles

The most significant and synthetically useful reactions of pyridine-2-sulfonates and related 2-sulfonyl pyridines involve their reaction with nucleophiles. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing sulfonyl group at the 2-position, is highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is of particular interest in drug development, where 2-sulfonyl pyridines have been identified as "tunable, cysteine-reactive electrophiles" for covalent modification of proteins.[6]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step mechanism: addition of the nucleophile to form a stabilized anionic intermediate (Meisenheimer complex), followed by elimination of the leaving group (the sulfonate).

Caption: General mechanism for SNAr on 2-sulfonyl pyridines.

Reactivity with Biological Thiols

A key application of this chemistry is the reaction of 2-sulfonyl pyridines with cysteine residues in proteins. The thiol group of cysteine acts as the nucleophile, attacking the 2-position of the pyridine ring and displacing the sulfonyl group, thus forming a stable covalent bond.[6]

Experimental Protocol: Reaction with a Generic Thiol

-

Dissolve the 2-sulfonyl pyridine derivative (1 equiv) in a suitable solvent such as DMF or DMSO.

-

Add the thiol (e.g., N-acetylcysteine methyl ester) (1.1 equiv) to the solution.

-

Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 equiv) to deprotonate the thiol.

-

Stir the reaction at room temperature and monitor by LC-MS or TLC until the starting material is consumed.

-

Work up the reaction by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Compound Class | Nucleophile | Product | Application |

| 2-Sulfonyl Pyridines | Thiols (R-SH) | 2-Thioether Pyridines | Covalent protein modification[6] |

| Pyridine-2-sulfonyl chloride | Amines (R-NH₂) | 2-Sulfonamido Pyridines | Synthesis of sulfonamides[7] |

| Pyridine-2-sulfonyl chloride | Alcohols (R-OH) | 2-Sulfonate Ester Pyridines | Synthesis of sulfonate esters[7] |

Summary and Outlook

References

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. youtube.com [youtube.com]

- 3. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] The introduction of a sulfonate or sulfonamide moiety at the 2-position of the pyridine ring gives rise to the class of pyridine-2-sulfonate derivatives and their analogues. These compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, antiviral, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their potential as therapeutic agents.

Physicochemical Properties

The physicochemical properties of the parent pyridine-2-sulfonic acid and its derivatives are crucial for their biological activity and pharmacokinetic profiles. The pyridine ring imparts a degree of basicity and potential for hydrogen bonding, while the sulfonate group is a strong electron-withdrawing group that influences the molecule's acidity and polarity.

Table 1: Physicochemical Properties of Pyridine and Pyridine-2-Sulfonic Acid

| Property | Pyridine | Pyridine-2-Sulfonic Acid | Reference(s) |

| Molecular Formula | C5H5N | C5H5NO3S | [3] |

| Molecular Weight | 79.10 g/mol | 159.16 g/mol | [3][4] |

| Melting Point | -41.6 °C | 244-249 °C | [3][4] |

| Boiling Point | 115.2 °C | Not available | [3] |

| Water Solubility | Miscible | Almost transparent | [3][4] |

| pKa | 5.23 (of pyridinium ion) | -2.92 (Predicted) | [3][4] |

| Appearance | Colorless liquid | White to light yellow powder/crystal | [3][4] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the sulfonation of pyridine, although this can be challenging due to the electron-deficient nature of the pyridine ring.[3] The addition of a catalyst, such as mercuric sulfate, can facilitate this reaction.[3] A general approach for the synthesis of pyridine-2-sulfonamide derivatives involves the reaction of a corresponding sulfonyl chloride with an appropriate amine.

General Experimental Protocol for the Synthesis of Pyridine-2-Sulfonamides

The following is a generalized protocol for the synthesis of pyridine-2-sulfonamide derivatives. Specific reaction conditions may vary depending on the starting materials.

Materials:

-

Pyridine-2-sulfonyl chloride

-

Substituted amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the substituted amine and base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of pyridine-2-sulfonyl chloride in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by thin-layer chromatography).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired pyridine-2-sulfonamide derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as:

-

¹H NMR (Nuclear Magnetic Resonance)

-

¹³C NMR

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

Biological Activities and Structure-Activity Relationships

This compound derivatives and their analogues have demonstrated a wide range of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

Cyclooxygenase-2 (COX-2) Inhibition

A series of pyridine acyl sulfonamide derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[5]

Table 2: In Vitro COX-2 Inhibitory Activity of Pyridine Acyl Sulfonamide Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

| 23 | 0.8 | [5] |

| Celecoxib (control) | 0.05 | [6] |

Structure-Activity Relationship (SAR): The SAR studies for these compounds are not extensively detailed in the provided results, but the high potency of compound 23 suggests that specific substitutions on the pyridine and acyl sulfonamide moieties are crucial for activity.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Pyridine-sulfonamide hybrids have emerged as promising inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis.[7][8]

Table 3: In Vitro VEGFR-2 Inhibitory Activity of Pyridine-Sulfonamide Derivatives

| Compound | VEGFR-2 IC50 (µM) | Reference |

| VIIb | 3.6 | [9] |

| Sorafenib (control) | 4.8 | [9] |

VEGFR-2 Signaling Pathway: VEGFR-2 activation by its ligand, VEGF, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by small molecules like pyridine-sulfonamide derivatives can block these processes.

Anti-Hepatitis B Virus (HBV) Activity

Pyridine-pyrazole-sulfonate derivatives have been synthesized and evaluated for their potential as anti-HBV agents. These compounds have been shown to inhibit HBV gene expression and viral DNA replication.

Table 4: Anti-HBV Activity of Pyridine-Pyrazole-Sulfonate Derivatives in HepG2 2.2.15 Cells

| Compound | IC50 (µM) | SI (TC50/IC50) | Reference |

| 19d | 9.19 | 35.46 | [10] |

Acetylcholinesterase (AChE) Inhibition

Certain pyridine-containing sultones have been identified as selective inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

Table 5: Acetylcholinesterase Inhibitory Activity of Pyridine-Containing Sultones

| Compound | AChE IC50 (µM) | Reference |

| B4 | 8.93 | [1] |

Experimental Protocols for Biological Evaluation

In Vitro COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the in vitro COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

-

96-well plates

-

Plate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound or vehicle control.

-

Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37 °C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., a strong acid).

-

Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anti-HBV Assay using HepG2 2.2.15 Cells

This protocol describes a common method for evaluating the anti-HBV activity of compounds using the HepG2 2.2.15 cell line, which constitutively expresses HBV.[11]

Materials:

-

HepG2 2.2.15 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

Control drug (e.g., Lamivudine)

-

Reagents for DNA extraction

-

Reagents for quantitative PCR (qPCR)

Procedure:

-

Seed HepG2 2.2.15 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or control drug for a specified period (e.g., 6 days), with medium changes as required.

-

After the treatment period, collect the cell culture supernatant.

-

Extract HBV DNA from the supernatant.

-

Quantify the amount of HBV DNA using qPCR with HBV-specific primers and probes.

-

In parallel, assess the cytotoxicity of the compounds on the HepG2 2.2.15 cells using a standard assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (TC50).

-

Calculate the IC50 of the compounds for HBV replication inhibition and the selectivity index (SI = TC50/IC50).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity and inhibition.[12][13][14]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or vehicle control.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate.

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and the IC50 value.

Conclusion

This compound derivatives and their analogues represent a versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics. This technical guide has provided an overview of their synthesis, physicochemical properties, and biological evaluation, with a focus on their roles as inhibitors of COX-2, VEGFR-2, HBV, and AChE. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to advance them towards clinical development.

References

- 1. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A practical synthesis of a COX-2-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. HepG 2.2.15 cell assay with HBV DNA quantitation using qPCR. [bio-protocol.org]

- 12. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Pyridine-2-sulfonic Acid: A Technical Health and Safety Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available health and safety information for Pyridine-2-sulfonic acid (CAS No. 15103-48-7). Due to a lack of specific quantitative toxicological data in publicly available literature, this guide focuses on established hazard classifications, safe handling procedures, and standardized experimental protocols relevant to its known hazards.

Chemical and Physical Properties

Pyridine-2-sulfonic acid is a white to light yellow crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H5NO3S | |

| Molecular Weight | 159.16 g/mol | |

| Appearance | White to light yellow powder to crystal | [2] |

| Melting Point | 244-249 °C | |

| Water Solubility | Soluble | [2] |

| pKa | -2.92 ± 0.18 (Predicted) | [3] |

| Density | 1.509 ± 0.06 g/cm3 (Predicted) | [3] |

Hazard Identification and Classification